REACTION_CXSMILES
|
C(N)CN.ClC1C=CC([N+]([O-])=O)=CC=1C.Cl.[N+:17]([C:20]1[CH:29]=[CH:28][C:23]([NH:24][CH2:25][CH2:26][NH2:27])=[C:22]([CH3:30])[CH:21]=1)([O-:19])=[O:18].[N-:31]=[C:32]=[O:33].[K+]>>[N+:17]([C:20]1[CH:29]=[CH:28][C:23]([NH:24][CH2:25][CH2:26][NH:27][C:32]([NH2:31])=[O:33])=[C:22]([CH3:30])[CH:21]=1)([O-:19])=[O:18] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(NCCNC(=O)N)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |